molecular formula C19H19N3O2S B2619836 ethyl 3-(3-(o-tolyl)thioureido)-1H-indole-2-carboxylate CAS No. 686736-55-0

ethyl 3-(3-(o-tolyl)thioureido)-1H-indole-2-carboxylate

Cat. No. B2619836
CAS RN: 686736-55-0
M. Wt: 353.44
InChI Key: NSPUFIGAAQSBEK-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(o-tolyl)thioureido)-1H-indole-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ETIC and is synthesized through a multi-step process involving the reaction of o-toluidine, thiourea, and ethyl 2-oxoindole-3-carboxylate.

Mechanism of Action

The mechanism of action of ETIC is not fully understood. However, it is believed to act by inhibiting specific enzymes involved in cancer cell growth and inflammation. ETIC has also been shown to bind to DNA and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
ETIC has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, ETIC has been shown to induce apoptosis in cancer cells and bind to DNA. However, further research is needed to fully understand the biochemical and physiological effects of ETIC.

Advantages and Limitations for Lab Experiments

ETIC has several advantages and limitations for lab experiments. One advantage is its potential use as a fluorescent probe for imaging biological systems. However, the synthesis process is complex and requires careful control of reaction conditions to obtain a high yield of the desired product. Additionally, further research is needed to fully understand the biochemical and physiological effects of ETIC.

Future Directions

There are several future directions for research on ETIC. One direction is to further investigate its potential use as a fluorescent probe for imaging biological systems. Another direction is to study its mechanism of action and potential use in cancer treatment. Additionally, further research is needed to fully understand the biochemical and physiological effects of ETIC.

Synthesis Methods

The synthesis of ETIC involves a multi-step process that starts with the reaction of o-toluidine and thiourea to form 3-(o-tolyl)thiourea. This intermediate product is then reacted with ethyl 2-oxoindole-3-carboxylate to produce ETIC. The synthesis process is complex and requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

ETIC has shown significant potential in various scientific research applications. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. ETIC has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, ETIC has been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

ethyl 3-[(2-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-3-24-18(23)17-16(13-9-5-7-11-15(13)20-17)22-19(25)21-14-10-6-4-8-12(14)2/h4-11,20H,3H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPUFIGAAQSBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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